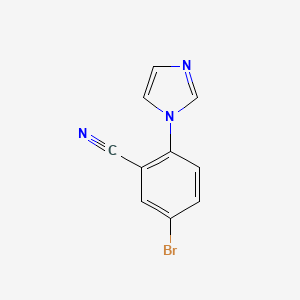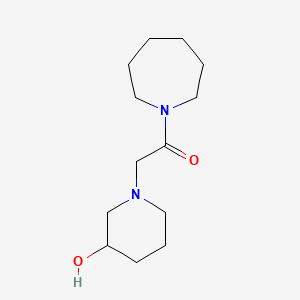![molecular formula C17H14ClNO2 B1464196 11-氯-2-甲基-2,3,3a,12b-四氢-1H-二苯并[2,3:6,7]氧杂菲并[4,5-c]吡咯-1-酮 CAS No. 1180843-77-9](/img/structure/B1464196.png)
11-氯-2-甲基-2,3,3a,12b-四氢-1H-二苯并[2,3:6,7]氧杂菲并[4,5-c]吡咯-1-酮
描述
The compound “11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one” is a decomposition compound of Org 5222, a potential antipsychotic compound . It has the molecular formula C17H14ClNO2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14 (11)21-15-7-6-10 (18)8-12 (15)16 (13)17 (19)20/h2-8,13,16H,9H2,1H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.75 . It’s a solid at room temperature . The compound’s InChI key isOOUVAHYYJVOIIB-UHFFFAOYSA-N .
科学研究应用
分子结构和光谱研究
- 二苯并氧杂菲衍生物(包括提到的化合物)已使用密度泛函理论 (DFT) 广泛研究以预测其性质。这些研究涉及通过 FT-IR 和 FT-拉曼技术进行光谱表征,以及通过紫外-可见光和 HOMO-LUMO 分析进行电子性质分析。此类研究对于了解分子中的官能团和化学活性原子至关重要 (Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020).
药物杂质合成
- 该化合物已被用作阿森纳平杂质合成的起始原料,阿森纳平是一种用于治疗精神分裂症和双相情感障碍的药物。这对于提高药物制造中的质量控制具有重要意义 (Wang Jin-mi, 2015).
新型化合物合成
- 研究集中于使用该化合物作为合成新化学结构的合成子。这包括合成各种稠合杂环和吡咯稠合二苯并氮杂菲,这些化合物对于开发新治疗剂具有重要意义 (Katritzky, He, & Jiang, 2002).
光物理性质
- 对该化合物类似物的研究探索了它们的光物理性质。了解这些性质对于在材料科学和光动力治疗中的应用至关重要 (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).
生物活性研究
- 已进行分子对接研究以评估这些化合物的生物活性。这项研究表明作为膜渗透抑制剂的潜在应用,这可能与新药的开发有关 (Sevvanthi 等,2020).
安全和危害
作用机制
Target of Action
It is suggested that it might have potential antipsychotic properties .
Mode of Action
It is suggested that due to its unique structure and biological activity, the compound can be used in the field of medicine, for the synthesis of anti-cancer drugs and other drugs .
Pharmacokinetics
It is known that the compound has a molecular weight of 29774, a density of 14±01 g/cm3, and a boiling point of 5308±500 °C at 760 mmHg .
Action Environment
It is recommended to store the compound in a sealed and dry environment, under -20°c .
生化分析
Biochemical Properties
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2D6 enzymes . These interactions suggest that the compound can modulate the metabolism of various substrates, potentially affecting drug metabolism and efficacy.
Cellular Effects
The effects of 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate the blood-brain barrier, indicating its potential impact on neuronal cells . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its inhibition of CYP enzymes affects the metabolic pathways of drugs and endogenous compounds . This binding interaction can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular functions, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one vary with dosage in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, CYP2C19, and CYP2D6, affecting the metabolism of various compounds . These interactions can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be a substrate for P-glycoprotein, which affects its distribution across cellular membranes . This interaction can influence its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one is critical for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .
属性
IUPAC Name |
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVAHYYJVOIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of asenapine?
A: Asenapine exhibits antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. [, ] This dual action is believed to contribute to its antipsychotic effects. [, ]
Q2: What are the structural characteristics of asenapine?
A: Asenapine (trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole) has a molecular weight of 299.78 g/mol. [] While the provided research does not list specific spectroscopic data for asenapine itself, it does mention analysis by UV, IR, NMR, and mass spectrometry. []
Q3: Are there different crystalline forms of asenapine maleate?
A: Yes, research indicates the existence of both orthorhombic [] and monoclinic [] crystalline forms of asenapine maleate.
Q4: What analytical methods are used to quantify asenapine?
A: Gas chromatography (GC) and thin layer chromatography (TLC) have been used to assess the stability of asenapine. [] Additionally, UV spectrophotometry has been explored as a method for quantifying asenapine maleate in both bulk and tablet formulations. []
Q5: Have any impurities been identified during the synthesis of asenapine?
A: Yes, several impurities have been identified and synthesized. [, ] These include cis-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz [2,3:6,7] oxepino [4,5-c] pyrrol-1-one and other derivatives. [, ] The synthesis of these impurities aids in quality control during asenapine production. [, ]
Q6: What is the significance of the trans configuration in asenapine?
A: While the research provided doesn't explicitly delve into the structure-activity relationship of the trans configuration, it is a key structural feature of asenapine. [, , , , , , , ] Further research is needed to understand its impact on the compound's activity.
Q7: What are the potential benefits of developing sublingual or buccal formulations of asenapine?
A: Research suggests the potential for developing sublingual or buccal formulations of asenapine for treating mental disorders, particularly psychosis and schizophrenia. [] These alternative delivery routes could offer advantages in terms of absorption and onset of action compared to traditional oral formulations.
Q8: What preclinical studies have been conducted on asenapine?
A: Asenapine has been studied in various animal models, demonstrating its effects on dopaminergic and serotonergic systems. [, , ] For instance, it inhibited apomorphine-induced climbing behavior and reduced locomotor activity in mice, suggesting its antipsychotic potential. [, ]
Q9: What are the intermediates involved in the synthesis of asenapine?
A: Key intermediates in the synthesis of asenapine include 5-nitro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole and 5-amino-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. [] New amino acid derivatives have also been explored as potential intermediates in the synthesis process. []
Q10: What is the significance of researching and synthesizing asenapine impurities?
A: Synthesizing and characterizing asenapine impurities are crucial for developing robust analytical methods and ensuring the quality control of asenapine drug substance and drug product. [, ] Understanding the presence and levels of impurities is essential for regulatory compliance and patient safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



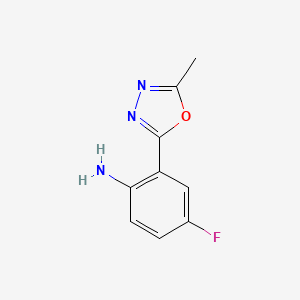
![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)
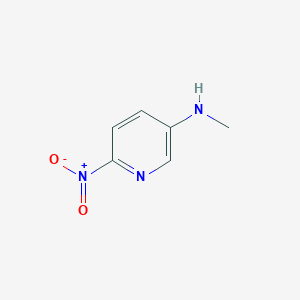
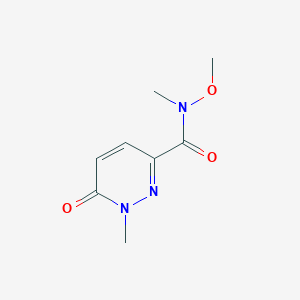
![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)

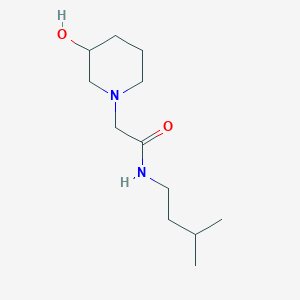
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)
![N-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464124.png)


